molecular formula C11H13ClN2O B161519 (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone CAS No. 90287-80-2

(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone

Cat. No. B161519
CAS RN: 90287-80-2
M. Wt: 224.68 g/mol
InChI Key: QXCABBOLSRZFTK-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O. It is also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine .


Molecular Structure Analysis

The molecular weight of “(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is 224.68 g/mol . The InChI string representation of its structure is InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” has a molecular weight of 224.68 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 224.0716407 g/mol . Its topological polar surface area is 33.2 Ų .

Scientific Research Applications

Role in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Various Piperidine Derivatives

The compound can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine derivatives have shown biological and pharmacological activity. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Anticancer Applications

A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Antioxidant Properties

Piperine, a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Antidepressant Effects

Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

Anti-Inflammatory and Analgesic Agents

Compounds with a piperidine moiety show a wide variety of biological activities. They are being utilized in different ways as anti-inflammatory and analgesic agents .

Antipsychotic Agents

Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . This suggests their potential use as antipsychotic agents.

Mechanism of Action

Target of Action

The primary target of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine, is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect the nitric oxide signaling pathway. Nitric oxide is a critical regulator of numerous biological processes, including inflammation, neurotransmission, and vascular tone. Therefore, modulation of this pathway can have significant downstream effects .

Pharmacokinetics

Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by nitric oxide. The specific effects would depend on the context, including the type of cells and the physiological or pathological state .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone. For instance, the presence of blood proteins can affect the compound’s bioavailability . Additionally, the compound may interact with various enzymes, such as CYP 3A4, 2C9, and 2D6, which are involved in drug metabolism .

properties

IUPAC Name

(2-chloropyridin-4-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCABBOLSRZFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596144
Record name (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone

CAS RN

90287-80-2
Record name (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-chloroisonicotinic acid (1.0 g, 6.35 mmol) in dry CH2Cl2 (50 mL) was added piperidine (1.3 mL, 12.69 mmol), DIEA (2.2 mL, 12.69 mmol), HATU (1.2 g, 3.17 mmol), and EDCI (1.3 g, 6.98 mmol). The mixture was stirred under N2 at RT for 15 h. Solvent was removed and the crude compound was purified by chromatography on silica gel. Elution with hexane:acetone mixture (80:20) gave a white solid. MS m/z: 225.1 (M+H). Calc'd. for C11H13ClN2O-224.07.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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